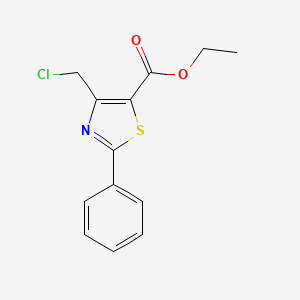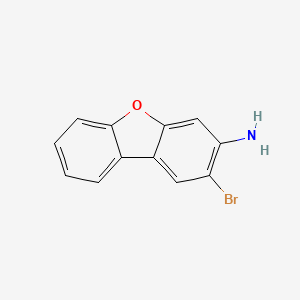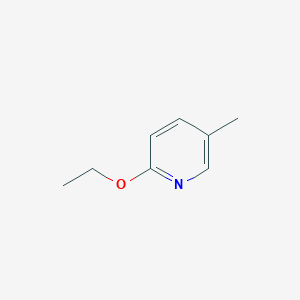
Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate
Vue d'ensemble
Description
Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .Applications De Recherche Scientifique
Antioxidant Activity Measurement
Research on determining antioxidant activity highlights a range of tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, which are crucial for evaluating the antioxidant capacity of complex samples including chemicals and potentially Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate derivatives. These methods rely on spectrophotometry to monitor reactions involving antioxidant compounds, suggesting that this compound could be studied under similar frameworks to evaluate its antioxidant properties or to synthesize new antioxidants (Munteanu & Apetrei, 2021).
Amyloid Imaging for Alzheimer's Disease
The development of amyloid imaging ligands, crucial for early detection and the evaluation of new therapies for Alzheimer's disease, presents a potential area for applying this compound in the synthesis of novel imaging agents. By analogizing with the discussed ligands, this chemical could serve as a precursor or intermediate in developing new compounds for PET scans to measure amyloid in the brain (Nordberg, 2007).
Electron Transport System (ETS) Activity
Investigations into ETS activity in soil, sediment, and pure cultures have underscored the importance of understanding microbial bioactivity for ecological and environmental assessments. This compound could find applications in studies aiming to modulate or track ETS activity through the synthesis of specific inhibitors or probes designed to interact with the electron transport systems of microbes (Trevors, 1984).
Novel Synthesis Pathways
Research into the novel synthesis of pharmaceuticals and their impurities, like that of omeprazole, underscores the importance of developing new chemical processes. This compound could be involved in similar innovative synthetic routes, offering opportunities to create new or improved pharmaceuticals with potentially fewer impurities or enhanced efficacy (Saini et al., 2019).
Mécanisme D'action
The mechanism of action of similar compounds can vary widely depending on their chemical structure and the biological system they interact with. Some compounds might act as crosslinking agents, improving the adhesion between different materials.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLOSTYTONQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)



![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)

![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)

